molecular formula C9H10N2O3 B8198173 N-methoxy-1-(4-nitrophenyl)ethanimine

N-methoxy-1-(4-nitrophenyl)ethanimine

Cat. No.: B8198173
M. Wt: 194.19 g/mol
InChI Key: QXDXFTABXLXDTI-UHFFFAOYSA-N
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Description

N-methoxy-1-(4-nitrophenyl)ethanimine is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a methoxy group attached to the nitrogen atom and a nitrophenyl group attached to the ethanimine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-1-(4-nitrophenyl)ethanimine typically involves the reaction of 4-nitrobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-1-(4-nitrophenyl)ethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-methoxy-1-(4-aminophenyl)ethanimine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted ethanimine derivatives.

Scientific Research Applications

N-methoxy-1-(4-nitrophenyl)ethanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methoxy-1-(4-nitrophenyl)ethanimine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-1-(4-aminophenyl)ethanimine: Similar structure but with an amino group instead of a nitro group.

    N-methoxy-1-(4-chlorophenyl)ethanimine: Similar structure but with a chloro group instead of a nitro group.

    N-methoxy-1-(4-methylphenyl)ethanimine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-methoxy-1-(4-nitrophenyl)ethanimine is unique due to the presence of both a methoxy group and a nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methoxy-1-(4-nitrophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(10-14-2)8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDXFTABXLXDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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